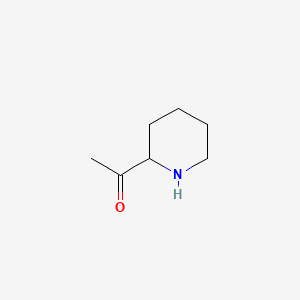

1-(Piperidin-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Piperidin-2-yl)ethanone is a compound that contains a piperidine ring, which is a six-membered heterocyclic system with one nitrogen atom and five carbon atoms . Piperidine derivatives are key components of many pharmaceuticals and have a wide range of biological activities .

Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, a new series of heterocyclic compounds containing both tetrazoles and piperidine nuclei were synthesized by treating the respective 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile .Molecular Structure Analysis

The molecular structure of 1-(Piperidin-2-yl)ethanone consists of a piperidine ring attached to an ethanone group . The molecular formula is C7H14ClNO, and the average mass is 163.645 Da .Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

- Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

- They play a significant role in the pharmaceutical industry .

- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug synthesis, various intra- and intermolecular reactions are used to form various piperidine derivatives .

- The outcomes also vary widely. For instance, piperidine derivatives have shown promising results in treating various conditions, from cancer to Alzheimer’s disease .

- 1-Trifluoroacetyl piperidine, a derivative of piperidine, has been used in the synthesis of photoreactive probes .

- These probes are used to differentiate the binding sites of noncompetitive GABA receptor antagonists .

- The method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .

- The results of these studies have helped to better understand the functioning of GABA receptors .

Pharmaceutical Industry

Synthesis of Photoreactive Probes

- Piperine, a piperidine derivative found in plants of the Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

- The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .

- Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .

- Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

- For example, Piperine, Evodiamine, Matrine, Berberine, and Tetrandine have shown promising results .

- 1-Trifluoroacetyl piperidine, a derivative of piperidine, has been used in the synthesis of photoactive a-mannosides and mannosyl peptides .

Antioxidant Action

Anti-Cancer and Anti-Metastatic Effects

Synthesis of Photoactive a-Mannosides and Mannosyl Peptides

Inactivators of Human Cytochrome P450 2B6

- 1-Trifluoroacetyl piperidine, a derivative of piperidine, has been used in the synthesis of photoaffinity labeled fusidic acid analogues .

- These analogues are used to study the binding sites of fusidic acid, a powerful antibiotic .

- 1-Trifluoroacetyl piperidine has also been used in the synthesis of hydroxyamides .

- These compounds have shown promising results as anticonvulsants .

- Chalcone derivatives, which can be synthesized from piperidine, showed activity as antiviral and anti-HIV agents .

- Chalcone derivatives also showed activity as antimalarial, antileishmanial, and anti-tubercular agents .

- Piperidine derivatives have displayed a wide range of biological activities, including antihypertensive and antimicrobial activities .

Synthesis of Photoaffinity Labeled Fusidic Acid Analogues

Synthesis of Hydroxyamides as Anticonvulsants

Antiviral and Anti-HIV Activities

Antimalarial, Antileishmanial, and Anti-tubercular Agents

Antihypertensive and Antimicrobial Activities

Anticonvulsant and Anti-inflammatory Activities

Safety And Hazards

Zukünftige Richtungen

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-2-yl)ethanone, is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug discovery .

Eigenschaften

IUPAC Name |

1-piperidin-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTKZOSFNVMLJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339765 |

Source

|

| Record name | 2-Acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-2-yl)ethanone | |

CAS RN |

97073-22-8 |

Source

|

| Record name | 2-Acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)